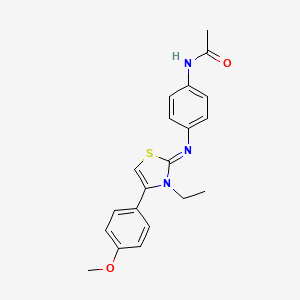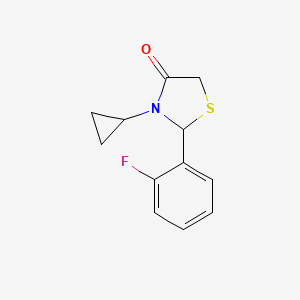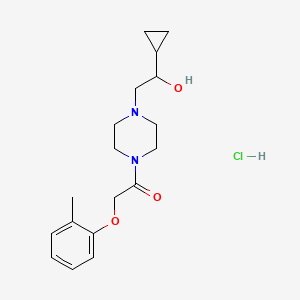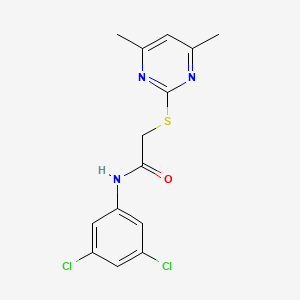
(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like “(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride” typically belong to a class of organic compounds known as nitrophenols and nitroanisoles . These are aromatic compounds containing a phenol or anisole moiety substituted with one or more nitro groups .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenol group, which is a benzene ring with a hydroxyl group .Scientific Research Applications
Fluorescence Microscopy
This compound is utilized in the development of fluorescent probes for microscopy. These probes are essential for visualizing cellular and subcellular structures. The high fluorescence efficiency and stability of such compounds allow for detailed imaging, which is crucial for understanding biological processes at the molecular level .
Single-Molecule Spectroscopy
In single-molecule studies, the compound’s properties facilitate the investigation of individual molecules, which can lead to insights into molecular dynamics and interactions that are not observable in bulk studies. This is particularly useful in the study of complex biological systems .
Förster Resonance Energy Transfer (FRET)
The compound can be used to create fluorophores for FRET applications. FRET is a technique used to study the interaction between proteins or other molecules in live cells. It relies on the energy transfer between two fluorophores, a donor and an acceptor, which can indicate the proximity of molecules .
Super-Resolution Imaging
Super-resolution imaging techniques, such as STED and PALM, benefit from the use of stable fluorophores derived from this compound. These techniques break the diffraction limit of light and allow for the visualization of structures at the nanoscale .
NIR-II Fluorescence Imaging
The compound is instrumental in the design of NIR-II fluorophores for biomedical applications. NIR-II imaging offers deep tissue penetration and low photodamage, making it ideal for in vivo imaging, such as tracking the distribution of drugs within the body .
Activatable Probes for Biosensing
Activatable probes made from this compound emit signals in response to specific biomarkers. This selective responsiveness is valuable for biosensing applications, where high signal-to-background ratios are critical for accurate detection .
properties
IUPAC Name |
(3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGTHSXUAAHBI-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2590808.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)
![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)


![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)


![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)